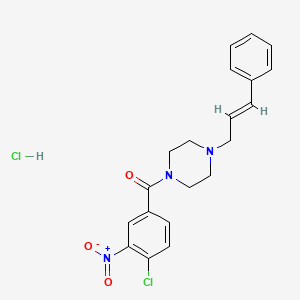![molecular formula C16H21N3O B5365845 N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
N-[2-(dimethylamino)-4-quinolinyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-4-quinolinyl]pentanamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain.
Mécanisme D'action
N-[2-(dimethylamino)-4-quinolinyl]pentanamide is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. It binds to the receptor and blocks the action of glutamate, which is an excitatory neurotransmitter. This results in the inhibition of neuronal excitation and the reduction of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, and it has also been shown to have neuroprotective effects in stroke models. This compound has been found to be effective in reducing chronic pain in animal models, and it has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)-4-quinolinyl]pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate in the central nervous system. Another advantage is that it has been extensively studied in animal models of neurological disorders, which makes it a useful tool for studying the potential therapeutic applications of this compound. One limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-[2-(dimethylamino)-4-quinolinyl]pentanamide. One future direction is to study its potential therapeutic applications in humans. Another future direction is to study its potential applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more potent and selective antagonists of the ionotropic glutamate receptor.
Méthodes De Synthèse
N-[2-(dimethylamino)-4-quinolinyl]pentanamide can be synthesized using a variety of methods, including the traditional condensation reaction of 2-amino-4,5-dimethoxybenzoic acid with dimethylformamide dimethyl acetal, followed by the coupling with 2-chloro-4-(dimethylamino)quinoline. Another method involves the condensation of 2,3-dimethoxybenzaldehyde with 2-chloro-4-(dimethylamino)quinoline, followed by the reduction with sodium borohydride.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-4-quinolinyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. This compound has been found to be effective in reducing seizures in animal models of epilepsy and has also been shown to have neuroprotective effects in stroke models.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-5-10-16(20)18-14-11-15(19(2)3)17-13-9-7-6-8-12(13)14/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOYXQAXSRDESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R*,2R*,6S*,7S*)-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5365767.png)
![N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B5365789.png)
![N-(3-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide](/img/structure/B5365796.png)
![7-acetyl-3-(methylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5365807.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365817.png)
![3-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5365822.png)
![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
